

Application Notes and Protocols for the Detection of N-Nitroso-Fluphenazine (NCFP)

Author: BenchChem Technical Support Team. Date: December 2025

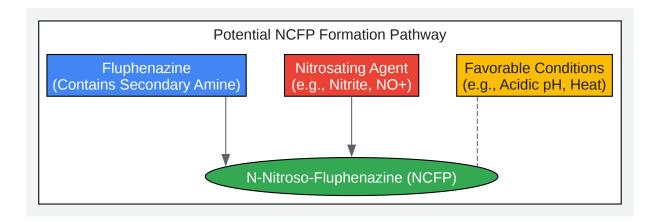
Compound of Interest		
Compound Name:	NCFP	
Cat. No.:	B1677930	Get Quote

Introduction

N-nitrosamines are a class of compounds classified as "cohort of concern" and probable human carcinogens by international regulatory bodies.[1][2] Their presence in pharmaceutical products, even at trace levels, is a significant safety concern. N-nitroso-fluphenazine (**NCFP**) is a potential Nitrosamine Drug Substance-Related Impurity (NDSRI) of Fluphenazine, an antipsychotic medication. The formation of such impurities can occur during the synthesis of the active pharmaceutical ingredient (API) or during the storage of the finished drug product, typically arising from a reaction between a secondary or tertiary amine in the drug molecule and a nitrosating agent (e.g., nitrous acid).[2][3]

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that pharmaceutical manufacturers perform robust risk assessments to evaluate the potential for nitrosamine impurities in their products.[4][5] If a risk is identified, confirmatory testing using sensitive and validated analytical methods is required to ensure patient safety.[6][7] These application notes provide detailed protocols for the detection and quantification of **NCFP** in drug products using state-of-the-art analytical techniques.





Click to download full resolution via product page

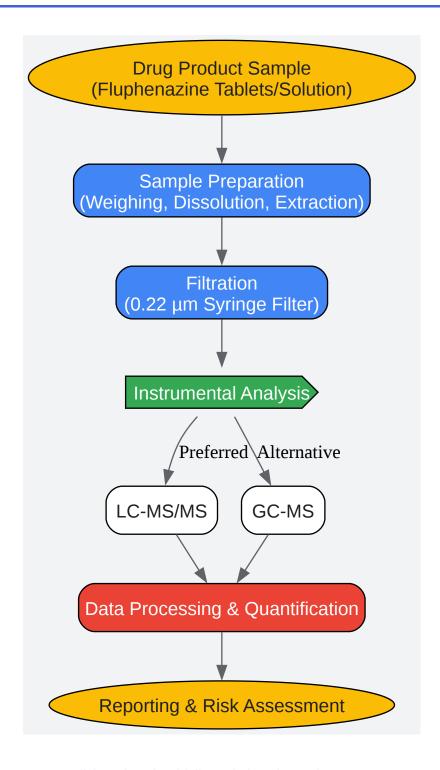
Figure 1: Simplified pathway for the potential formation of **NCFP**.

Analytical Strategy Overview

The primary challenge in analyzing **NCFP** is achieving extremely low detection and quantification limits, as the acceptable intake (AI) limits for nitrosamines are typically in the nanogram-per-day range.[4] The analytical methods must be highly sensitive, selective, and robust to overcome matrix effects from the drug product formulation.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for most nitrosamine analyses due to its high sensitivity, specificity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[8][9][10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile nitrosamines, but may pose a risk of artificially generating nitrosamines in certain drug matrices due to the high temperatures used in the injector port.[11]





Click to download full resolution via product page

Figure 2: General analytical workflow for NCFP detection in drug products.

Application Note 1: LC-MS/MS Method for NCFP Quantification



This protocol describes a highly sensitive and selective method for the quantification of N-nitroso-fluphenazine (**NCFP**) in a drug product matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- 1. Experimental Protocol
- 1.1. Equipment and Reagents
- UHPLC System: Vanquish Flex Quaternary or equivalent.
- Mass Spectrometer: Q Exactive Plus Orbitrap, SCIEX Triple Quad 4500, or equivalent tandem mass spectrometer.[12][13]
- Analytical Column: Kinetex F5 (2.6 μm, 100 x 2.1 mm) or equivalent core-shell column.[14]
- Reagents: LC-MS grade Methanol, Acetonitrile, Water, and Formic Acid.
- Reference Standards: Certified N-Nitroso-Fluphenazine and an appropriate isotopically labeled internal standard (e.g., NCFP-d4).
- 1.2. Standard Solution Preparation
- Primary Stock (100 µg/mL): Accurately weigh and dissolve 1 mg of NCFP reference standard in 10 mL of methanol.
- Working Standard (1 μg/mL): Dilute the primary stock 1:100 with methanol.
- Calibration Curve Standards (0.05 20 ng/mL): Perform serial dilutions of the working standard using a 50:50 methanol/water mixture to prepare calibration standards. Each standard should be spiked with the internal standard to a final concentration of 1 ng/mL.
- 1.3. Sample Preparation
- Accurately weigh and transfer the powder from a representative number of Fluphenazine tablets (equivalent to 100 mg of API) into a 50 mL centrifuge tube.
- Add 20 mL of methanol to the tube.

Methodological & Application





- Add the internal standard solution to achieve a final concentration equivalent to the mid-point of the calibration curve (e.g., 1 ng/mL).
- Vortex for 1 minute, followed by sonication for 20 minutes to ensure complete dissolution and extraction.[14]
- Centrifuge the solution at 4,500 rpm for 15 minutes.[13]
- Filter the supernatant through a 0.22 μm PVDF syringe filter into an HPLC vial for analysis.

1.4. LC-MS/MS Conditions



Parameter	Condition
LC System	UHPLC
Column	Kinetex F5, 2.6 μm, 100 x 2.1 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Methanol
Gradient	5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-10 min), 95-5% B (10-10.1 min), 5% B (10.1-12 min)
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 μL
MS System	Tandem Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)
Monitored Transitions	NCFP:Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)NCFP-d4 (IS):Precursor Ion > Product Ion(Note: Specific m/z values must be determined by infusing the reference standard)
Gas Temperatures	Source-dependent, typically 350-500 °C

2. Data and Performance

The method should be validated according to ICH Q2(R1) guidelines. Expected performance characteristics are summarized below.



Parameter	Expected Value	Comment
Linearity (r²)	> 0.995	Over a range of 0.05 ng/mL to 20 ng/mL.
Limit of Detection (LOD)	< 0.05 ng/mL (or < 1 ng/g of API)	Based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)	≤ 0.1 ng/mL (or ≤ 2.5 ng/g of API)	Based on a signal-to-noise ratio of 10:1. The LOQ must be below the control threshold. [15]
Accuracy (Recovery)	80 - 120%	Determined by spiking blank matrix at three concentration levels (low, medium, high).[12]
Precision (%RSD)	< 15%	Repeatability and intermediate precision should be assessed. [12]

Application Note 2: GC-MS Method for NCFP Screening

This protocol provides an alternative screening method using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for detecting **NCFP** if the compound demonstrates sufficient volatility and thermal stability. Caution: Thermal degradation of the Fluphenazine API could potentially lead to artificially elevated results; therefore, this method should be used with care and validated against the LC-MS/MS method.[11]

1. Experimental Protocol

1.1. Equipment and Reagents

- GC-MS System: Agilent 7890B GC with 7000D Triple Quadrupole MS or equivalent.
- Analytical Column: SH-I-624Sil MS (30 m x 0.25 mm, 1.4 μm) or equivalent mid-polarity column.[16]



- Reagents: Dichloromethane (DCM), Anhydrous Sodium Sulfate.
- Reference Standards: As specified in the LC-MS/MS method.
- 1.2. Sample Preparation (Liquid-Liquid Extraction)
- Weigh tablet powder equivalent to 100 mg of Fluphenazine API into a glass centrifuge tube.
- Add 5 mL of purified water and vortex to dissolve.
- Add 5 mL of Dichloromethane (DCM) and the internal standard.
- Shake vigorously for 5 minutes and centrifuge to separate the layers.
- Carefully transfer the bottom organic layer (DCM) to a clean tube containing a small amount
 of anhydrous sodium sulfate to remove residual water.
- Transfer the dried extract to a GC vial for analysis.
- 1.3. GC-MS Conditions



Parameter	Condition
GC System	Gas Chromatograph with Mass Spectrometer
Column	SH-I-624Sil MS (30 m x 0.25 mm, 1.4 μm)
Inlet Temperature	250 °C
Injection Mode	Splitless (1 μL)
Carrier Gas	Helium, constant flow at 1.2 mL/min
Oven Program	50 °C (hold 1 min), ramp at 20 °C/min to 280 °C, hold for 5 min
MS System	Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode	Electron Ionization (EI) at 70 eV
MS Source Temp.	230 °C
MS Transfer Line Temp.	280 °C
Acquisition Mode	Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (Note: Specific ions/transitions must be determined from the mass spectrum of the NCFP reference standard)

2. Data and Performance

Validation should confirm the absence of on-column or in-source **NCFP** formation.

Parameter	Expected Value
Linearity (r²)	> 0.99
Limit of Quantitation (LOQ)	< 5 ng/g of API
Accuracy (Recovery)	70 - 130%
Precision (%RSD)	< 20%



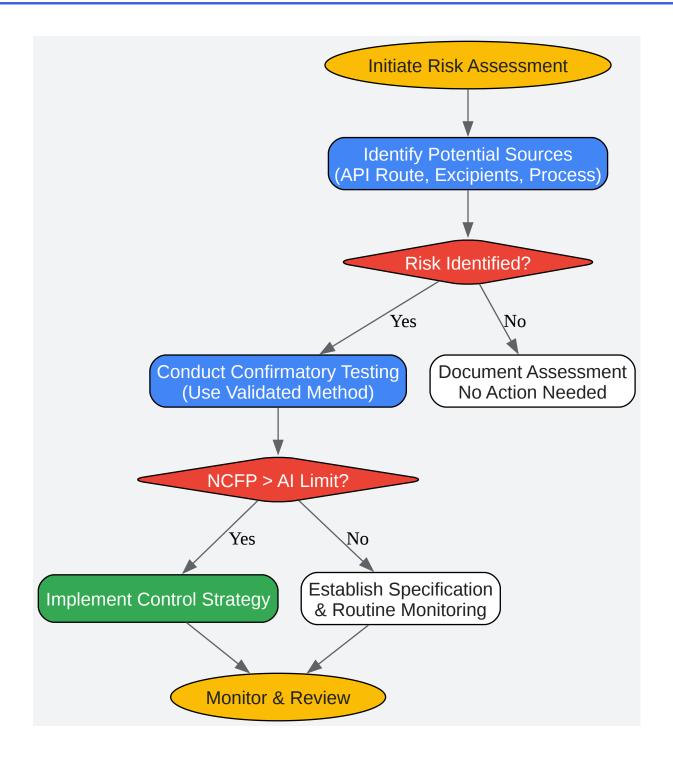
Risk Assessment and Control Strategies

Regulatory guidance requires a thorough risk assessment to identify factors that could lead to nitrosamine formation.[4][7] If a risk is confirmed through testing, manufacturers must implement control strategies to mitigate it.

Key Risk Factors for **NCFP** Formation:

- API Synthesis: Use of nitrosating agents or contaminated raw materials/solvents.
- Excipients: Presence of residual nitrites in common excipients.
- Degradation: Degradation of the Fluphenazine molecule, which contains a secondary amine susceptible to nitrosation.
- Manufacturing Process: Process conditions (pH, temperature) that favor nitrosation.
- Packaging and Storage: Ingress of environmental nitrogen oxides (NOx) into the packaging.





Click to download full resolution via product page

Figure 3: Workflow for **NCFP** risk assessment and control.

Mitigation Strategies:

 Process Optimization: Modify manufacturing processes to avoid conditions that promote nitrosamine formation (e.g., control pH, add antioxidants).



- Supplier Qualification: Audit raw material and excipient suppliers to ensure the absence of nitrite contamination.
- Reformulation: If necessary, reformulate the drug product with excipients that have a low risk
 of containing nitrites.
- Packaging: Select packaging materials that offer a high barrier to environmental NOx.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. fda.gov [fda.gov]
- 2. A substructure-based screening approach to uncover N-nitrosamines in drug substances PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 5. FDA: Updated Guidance for Nitrosamines ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. canada.ca [canada.ca]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices PMC [pmc.ncbi.nlm.nih.gov]
- 10. pmda.go.jp [pmda.go.jp]
- 11. GC-MS/LC-MS for the Analysis of Nitrosamines BA Sciences [basciences.com]
- 12. lcms.cz [lcms.cz]
- 13. documents.thermofisher.cn [documents.thermofisher.cn]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]



- 15. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans PMC [pmc.ncbi.nlm.nih.gov]
- 16. gcms.cz [gcms.cz]
- To cite this document: BenchChem. [Application Notes and Protocols for the Detection of N-Nitroso-Fluphenazine (NCFP)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677930#analytical-methods-for-ncfp-detection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com